Dimethenamid

Catalog No.
S526180
CAS No.
87674-68-8
M.F
C12H18ClNO2S
M. Wt
275.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethenamid

CAS Number

87674-68-8

Product Name

Dimethenamid

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide

Molecular Formula

C12H18ClNO2S

Molecular Weight

275.8 g/mol

InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3

InChI Key

JLYFCTQDENRSOL-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C

Solubility

0.00 M
In water, 1174 mg/L at 25 °C
In water, 1.2X10+3 m g/L at 25 °C, pH 7
In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C)

Synonyms

2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(1-methoxy-2-propanyl)acetamide, dimethenamid

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C

Description

The exact mass of the compound Dimethenamid is 275.0747 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 min water, 1174 mg/l at 25 °cin water, 1.2x10+3 m g/l at 25 °c, ph 7in heptane 282, iso-octane 200 (both in g/kg, 25 °c). in ether, kerosene, ethanol (all >50%, 25 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

One area of scientific research explores how dimethenamid works to inhibit weed growth. Studies suggest that dimethenamid disrupts very-long-chain fatty acid (VLCFA) synthesis in germinating weed seeds. VLCFAs are essential components of plant cell membranes, and their disruption leads to abnormal cell development and ultimately prevents weed seedling emergence [].

Efficacy Studies

Another area of research investigates the effectiveness of dimethenamid against various weed species. Field trials assess its ability to control weeds in different crops, such as potatoes, soybeans, and vegetables. These studies compare the application rates and timings of dimethenamid with other herbicides or no herbicide treatment (control) to determine its weed control efficacy for specific target weeds [].

Dimethenamid is a herbicide belonging to the chloroacetamide class, specifically classified as a Group 15 herbicide. Its molecular formula is C12H18ClNO2SC_{12}H_{18}ClNO_2S with a molar mass of 275.8 g/mol. This compound is primarily used for the pre-emergent control of various annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. Dimethenamid acts by inhibiting the synthesis of long-chain fatty acids, which are crucial for plant growth and development .

Dimethenamid disrupts plant growth by inhibiting the synthesis of long-chain fatty acids essential for cell membrane formation, protein synthesis, and plant development []. It specifically targets an enzyme involved in fatty acid biosynthesis within the plant [].

Toxicity

Dimethenamid is considered moderately toxic to mammals if ingested and can irritate the skin and eyes []. It also poses moderate toxicity to some wildlife like birds and aquatic organisms [].

Flammability

Dimethenamid has a flash point of 151°C (304°F), indicating moderate flammability [].

The synthesis of dimethenamid involves several key reactions:

  • Formation from 2,4-Dimethyl-3-Aminothiene: This compound reacts with 2-chloro-3-methoxypropane.
  • Chloroacetylation: The resulting intermediate is then treated with chloroacetyl chloride to yield dimethenamid .

Dimethenamid undergoes various metabolic reactions in biological systems, primarily through glutathione conjugation and cytochrome P450-mediated transformations, leading to the formation of over 40 metabolites .

The synthesis of dimethenamid can be summarized as follows:

  • Starting Materials: 2,4-Dimethyl-3-aminothiene and 2-chloro-3-methoxypropane.
  • Chloroacetylation: The reaction with chloroacetyl chloride yields the final product.
  • Purification: The product is typically purified through distillation or crystallization methods to ensure high purity for agricultural applications .

Dimethenamid is primarily used as a pre-emergent herbicide in agriculture. Its applications include:

  • Control of annual grasses and certain broadleaf weeds.
  • Use in crops such as field corn, seed corn, popcorn, soybeans, sweet corn, grain sorghum, dry beans, and peanuts .
  • It is also noted for its effectiveness in soil treatment due to its photodegradation and microbial metabolism characteristics.

Studies on dimethenamid's interactions reveal that it undergoes extensive metabolic processes in mammals. In rats, high levels of the compound were found to bind covalently to globin proteins, indicating potential implications for toxicity and bioavailability . The compound's elimination pathways include biliary excretion (over 72%) and urinary excretion (35-63%), suggesting a complex interaction with liver enzymes during metabolism .

Dimethenamid shares similarities with other chloroacetamide herbicides. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
AcetochlorC14H18ClNC_{14}H_{18}ClNBroad-spectrum control; different mechanism of action
MetolachlorC15H22ClNC_{15}H_{22}ClNSelective against certain grass weeds
PretilachlorC14H18ClNC_{14}H_{18}ClNEffective against aquatic weeds

Uniqueness of Dimethenamid

Dimethenamid is unique due to its specific mode of action targeting fatty acid synthesis and its extensive metabolic pathways leading to a variety of metabolites. Its ability to be effective under anaerobic conditions also sets it apart from other similar compounds that may not exhibit such versatility in diverse soil environments .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Yellowish-brown, viscous liquid
Clear brown liquid

XLogP3

2.6

Exact Mass

275.0747

Density

1.187 at 25 °C

LogP

2.15 (LogP)
log Kow = 2.15

Odor

Odorless to weak tar-like odor
Moderate sweet odo

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 124 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (66.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (66.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (66.94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (30.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dimethenamid is a yellowish-brown, thick liquid. It has a moderate sweet odor. It is moderately soluble in water. USE: Dimethenamid is an agricultural herbicide. EXPOSURE: Workers who use dimethenamid may breathe in vapors or have direct skin contact. The general population may be exposed by vapors and dermal in local areas where dimethenamid has been recently applied and to a much lesser extent from eating foods containing residual amounts of dimethenamid. If dimethenamid is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for dimethenamid to cause toxic effect in humans were not available. No toxic effects were observed in laboratory animals following a single exposure to a very high oral dose. A few additional laboratory animal toxicity studies of dimethenamid are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for dimethenamid to cause infertility, abortion, or birth defects in laboratory animals were not available. Data on the potential for dimethenamid to cause cancer in laboratory animals were not available. The potential for dimethenamid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

2.75e-04 mmHg
2.75X10-4 mm Hg /36.7 mPa/ at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

87674-68-8

Wikipedia

Dimethenamid

Biological Half Life

Half-lives of elimination from blood were 255 +/-79 hr and 334 +/-192 hr for male and female rats, respectively.

Use Classification

Agrochemicals -> Herbicides
Pesticides -> Herbicides -> Amide herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Dimethenamid is produced by reaction of 2,4- dimethyl-3-aminothiene with 2-chloro-3-methoxypropane, followed by treatment with chloroacetyl chloride.
Preparation: K. Seckinger et al., United Kingdom patent 2114566; eidem, United States of America patent 4666502 (1983, 1987 both to Sandoz)

General Manufacturing Information

Dimethenamid is a racemic mixture of the M (or R) and P (or S) stereoisomers. When this compound was originally registered in various countries, all studies of toxicity were conducted with the racemic mixture. Later, it was discovered that only the P (or S) enantiomer has useful herbicidal activity.
Dimethenamid was originally registered as a mixture of R and S-isomers (50:50, S:R), and tolerances for the 50:50 mixture were established for dry beans, field corn, sweet corn, peanuts, sorghum, and soybean. Manufacture of the 50:50 mixture has ceased and has been replaced by a mixture (dimethenamid-P) that is enriched in the biologically active S-isomer (90:10, S:R). Registration of the original 50:50 mixture will be cancelled when existing stock is depleted.
Registration Notes: Outside USA: Registered in many countries.

Analytic Laboratory Methods

An adequate enforcement method is available for determining residues of dimethenamid in plant commodities. The Gas Chromatography/NitrogenPhosphorus Detector (GC/NPD) method (AM-0884-0193-1) has been validated by the Agency and submitted for publication in the Food and Drug Administration (FDA) Pesticide Analytical Manual (PAM), Volume II. The limit of quantitation (LOQ; determined as the lowest level of method validation, LLMV) is 0.01 ppm. This method is not enantiomer specific.
A Good Laboratory Practices (GLP) validated, multiresidue analytical method is presented for the determination of the chloroacetanilide herbicides metolachlor, acetochlor, and alachlor, the chloroacetamide herbicide dimethenamid, and their respective ethanesulfonic (ESA) and oxanillic (OA) acid degradates in ground and surface water. A 50-mL water sample is subjected to purification using a C-18 SPE column. The four parent components and their eight ESA and OA degradates are isolated using 80/20 methanol/water (v/v) for elution. The eluate is reduced to < 1.0 mL and reconstituted in 10/90 acetonitrile/water (v/v) to the desired final fraction volume. Final analysis is accomplished using liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry in the + (parent compounds) and - (ESA and OA degradates) ion modes by monitoring appropriate precursor/product ion pairs for each of the 12 analytes. The method limit of quantification is 0.10 ppb and the limit of detection is 0.125 ng injected for each analyte. Average procedural recovery data range from 95 to 105% for fortification levels of 0.10-100 ppb. The method validation study was performed following GLP guidelines.
Dimethenamid [2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide] and flufenacet [N-(4-fluorophenyl)-N-(1-methylethyl)-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy] were isolated by C-18 solid-phase extraction and separated from their ethanesulfonic acid (ESA) and oxanilic acid (OXA) degradates during their elution using ethyl acetate for the parent compound, followed by methanol for the polar degradates. The parent compounds were detected using gas chromatography-mass spectrometry in selected-ion mode. The ESA and OXA degradates were detected using high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESPMS) in negative-ion mode. The method detection limits for a 123-mL sample ranged from 0.01 to 0.07 ug/L. These methods are compatible with existing methods and thus allow for analysis of 17 commonly used herbicides and 18 of their degradation compounds with one extraction. In a study of herbicide transport near the mouth of the Mississippi River during 1999 and 2000, dimethenamid and its ESA and OXA degradates were detected in surface water samples during the annual spring flushes. For flufenacet, the only detections at the study site were for the ESA degradates in samples collected at the peak of the herbicide spring flush in 2000. The low frequency of detections in surface water likely is due to dimethenamid and flufenacet being relatively new herbicides. In addition, detectable amounts of the stable degradates have not been detected in ground water.
In this study, a gas chromatography-mass spectrometry method is successfully developed for the determination of 11 herbicide residues (alachlor, acetochlor, butachlor, pretilachlor, metolachlor, dimethenamid, propachlor, napropamid, propanil, atrazine, and metribuzin) in rice and soybeans. The sample is extracted with acetone-water, degreased by liquid-liquid partition, and purified through solid-phase extraction with Florisil. Experiments on 5 fortification concentrations are carried out, and the limit of determination is 0.02 mg/kg. The average recoveries of soybean samples range from 63.3% to 96.0%, and the relative standard deviations are from 2.14% to 11.2%. The average recoveries of rice samples range from 76.8% to 102% and the relative standard deviations are from 2.2% to 9.08%. The results indicate that the method developed is fast, accurate, and easy to operate. It also demonstrates that the method can meet the requirements of simultaneous determination of 11 herbicides in rice and soybeans.
For more Analytic Laboratory Methods (Complete) data for Dimethenamid (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Non Combustible Liquids.

Interactions

The first elongation step to form very-long-chain fatty acids (VLCFAs) is catalyzed by the VLCFA-synthase. CoA-activated fatty acids react with malonyl-CoA to condense a C2-unit. As shown with recombinant enzyme this reaction is specifically inhibited by chloroacetamide herbicides. The inhibition is alleviated when the inhibitor (e.g. metazachlor) is incubated together with adequate concentrations of the substrate (e.g. oleoyl-CoA). Malonyl-CoA has no influence. However, once a chloroacetamide has been tightly bound to the synthase after an appropriate time it cannot be displaced anymore by the substrate. In contrast, oleoyl-CoA, is easily removed from the synthase by metazachlor. The irreversible binding of the chloroacetamides and their competition with the substrate explains the very low half-inhibition values of 10(-8) M and below. Chiral chloroacetamides like metolachlor or dimethenamid give identical results. However, only the (S)-enantiomers are active.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Sivey JD, Arey JS, Tentscher PR, Roberts AL. Reactivity of BrCl, Br₂, BrOCl, Br₂O, and HOBr toward dimethenamid in solutions of bromide + aqueous free chlorine. Environ Sci Technol. 2013 Feb 5;47(3):1330-8. doi: 10.1021/es302730h. Epub 2013 Jan 16. Erratum in: Environ Sci Technol. 2013 Aug 6;47(15):8990. PubMed PMID: 23323704.
2: Imami A, Herold N, Spielmeyer A, Hausmann H, Dötzer R, Behnken HN, Leonhardt S, Weil A, Schoof S, Zorn H. Biotransformation of Dimethenamid-P by the basidiomycete Irpex consors. Chemosphere. 2016 Dec;165:59-66. doi: 10.1016/j.chemosphere.2016.09.011. Epub 2016 Sep 15. PubMed PMID: 27639461.
3: de la Broise D, Stachowski-Haberkorn S. Evaluation of the partial renewal of in situ phytoplankton microcosms and application to the impact assessment of bentazon and dimethenamid. Mar Pollut Bull. 2012 Nov;64(11):2480-8. doi: 10.1016/j.marpolbul.2012.07.039. Epub 2012 Oct 2. PubMed PMID: 23041034.
4: Sivey JD, McCullough CE, Roberts AL. Chlorine monoxide (Cl(2)O) and molecular chlorine (Cl(2)) as active chlorinating agents in reaction of dimethenamid with aqueous free chlorine. Environ Sci Technol. 2010 May 1;44(9):3357-62. doi: 10.1021/es9038903. PubMed PMID: 20302364.
5: Anderson KA, Basile JL, Johnson ER. Analytical method for dimethenamid-P in selected raw agricultural commodities by gas chromatography with electron capture detection. J AOAC Int. 2005 Sep-Oct;88(5):1428-32. PubMed PMID: 16385993.
6: Crawford JJ, Sims GK, Simmons FW, Wax LM, Freedman DL. Dissipation of the herbicide [14C]dimethenamid under anaerobic conditions in flooded soil microcosms. J Agric Food Chem. 2002 Mar 13;50(6):1483-91. PubMed PMID: 11879025.
7: Zimmerman LR, Schneider RJ, Thurman EM. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. J Agric Food Chem. 2002 Feb 27;50(5):1045-52. PubMed PMID: 11853478.
8: Yokley RA, Mayer LC, Huang SB, Vargo JD. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Anal Chem. 2002 Aug 1;74(15):3754-9. PubMed PMID: 12175163.
9: Riechers DE, Irzyk GP, Jones SS, Fuerst EP. Partial characterization of glutathione S-transferases from wheat (Triticum spp.) and purification of a safener-induced glutathione S-transferase from Triticum tauschii. Plant Physiol. 1997 Aug;114(4):1461-70. PubMed PMID: 9276955; PubMed Central PMCID: PMC158439.
10: Claerhout S, De Cauwer B, Reheul D. HERBICIDE SENSITIVITY OF ECHINOCHLOA CRUS-GALLI POPULATIONS: A COMPARISON BETWEEN CROPPING SYSTEMS. Commun Agric Appl Biol Sci. 2014;79(2):81-8. PubMed PMID: 26084085.
11: Poulier G, Lissalde S, Charriau A, Buzier R, Delmas F, Gery K, Moreira A, Guibaud G, Mazzella N. Can POCIS be used in Water Framework Directive (2000/60/EC) monitoring networks? A study focusing on pesticides in a French agricultural watershed. Sci Total Environ. 2014 Nov 1;497-498:282-292. doi: 10.1016/j.scitotenv.2014.08.001. Epub 2014 Aug 16. PubMed PMID: 25137378.
12: De Marez T, Mechant E, Goossens V, Bulcke R. Effect of selected sugar beet herbicides on germination of various Chenopodium album populations. Commun Agric Appl Biol Sci. 2007;72(2):265-9. PubMed PMID: 18399450.
13: Leu C, Singer H, Stamm C, Müller SR, Schwarzenbach RP. Simultaneous assessment of sources, processes, and factors influencing herbicide losses to surface waters in a small agricultural catchment. Environ Sci Technol. 2004 Jul 15;38(14):3827-34. PubMed PMID: 15298189.
14: Kočárek M, Kodešová R, Sharipov U, Jursík M. Effect of adjuvant on pendimethalin and dimethenamid-P behaviour in soil. J Hazard Mater. 2018 Jul 15;354:266-274. doi: 10.1016/j.jhazmat.2018.04.073. Epub 2018 Apr 30. PubMed PMID: 29775953.
15: Zhang Q, Xu F, Lambert KN, Riechers DE. Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues. Proteomics. 2007 Apr;7(8):1261-78. PubMed PMID: 17380533.
16: Leu C, Singer H, Stamm C, Müller SR, Schwarzenbach RP. Variability of herbicide losses from 13 fields to surface water within a small catchment after a controlled herbicide application. Environ Sci Technol. 2004 Jul 15;38(14):3835-41. PubMed PMID: 15298190.
17: Rodríguez-Liébana JA, Peña A. Adsorption-desorption of dimethenamid and fenarimol onto three agricultural soils as affected by treated wastewater and fresh sewage sludge-derived dissolved organic carbon. J Environ Manage. 2018 Jul 1;217:592-599. doi: 10.1016/j.jenvman.2018.03.119. Epub 2018 Apr 9. PubMed PMID: 29649731.
18: de Solla SR, Martin PA, Mikoda P. Toxicity of pesticide and fertilizer mixtures simulating corn production to eggs of snapping turtles (Chelydra serpentina). Sci Total Environ. 2011 Sep 15;409(20):4306-11. doi: 10.1016/j.scitotenv.2011.06.046. Epub 2011 Aug 9. PubMed PMID: 21831407.
19: Flaherty RJ, Nshime B, Delamarre M, Dejong S, Scott P, Lantz AW. Cyclodextrins as complexation and extraction agents for pesticides from contaminated soil. Chemosphere. 2013 May;91(7):912-20. doi: 10.1016/j.chemosphere.2013.02.005. Epub 2013 Mar 13. PubMed PMID: 23490187.
20: Shoemaker JA, Bassett MV. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. J AOAC Int. 2006 Jan-Feb;89(1):201-9. PubMed PMID: 16512249.

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